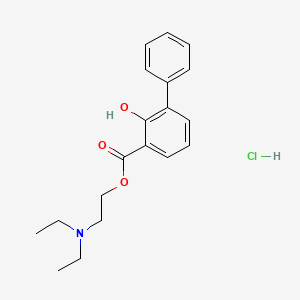

Biphenamine hydrochloride

Übersicht

Beschreibung

Biphenaminhydrochlorid ist eine chemische Verbindung mit der Summenformel C19H24ClNO3 und einem Molekulargewicht von 349,85 g/mol . Es ist auch unter anderen Namen bekannt, wie z. B. Xenysalat-Hydrochlorid und 2-(Diethylamino)ethyl-2-hydroxy-3-biphenylcarboxylat-Hydrochlorid . Diese Verbindung wird hauptsächlich in der biochemischen Forschung verwendet und hat verschiedene Anwendungen in der pharmazeutischen Industrie.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Biphenaminhydrochlorid kann durch Veresterung von 2-Hydroxy-3-biphenylcarbonsäure mit 2-(Diethylamino)ethanol in Gegenwart eines geeigneten Katalysators synthetisiert werden . Die Reaktion beinhaltet typischerweise das Erhitzen der Reaktanten unter Rückflussbedingungen und die Verwendung eines Dehydratisierungsmittels, um die Reaktion zur vollständigen Reaktion zu treiben.

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Biphenaminhydrochlorid ähnliche Synthesewege, jedoch in größerem Maßstab. Das Verfahren ist auf höhere Ausbeuten und Reinheit optimiert, wobei häufig mehrere Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt werden .

Chemische Reaktionsanalyse

Arten von Reaktionen

Biphenaminhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie oder durchgeführt werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie oder durchgeführt werden.

Substitution: Biphenaminhydrochlorid kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Alkylhalogenide oder Acylhalogenide in Gegenwart einer Base.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Aminen oder Estern.

Wissenschaftliche Forschungsanwendungen

Biphenaminhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: Wird in biochemischen Assays und als Werkzeug zur Untersuchung der Enzymkinetik eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Modellverbindung in der Medikamentenentwicklung untersucht.

Wirkmechanismus

Der Wirkmechanismus von Biphenaminhydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Es kann je nach Einsatzkontext als Inhibitor oder Aktivator bestimmter biochemischer Pfade fungieren. Die Wirkung der Verbindung wird durch ihre Bindung an aktive Stellen auf Zielmolekülen vermittelt, wodurch deren Aktivität verändert wird und zu verschiedenen physiologischen Reaktionen führt .

Analyse Chemischer Reaktionen

Types of Reactions

Biphenamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like or .

Reduction: Reduction reactions can be performed using reducing agents such as or .

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or esters.

Wissenschaftliche Forschungsanwendungen

Topical Applications

Biphenamine hydrochloride is commonly utilized in topical formulations for various dermatological conditions. Its effectiveness is attributed to its ability to alleviate inflammation and promote healing in skin lesions caused by infections or irritations.

Treatment of Skin Conditions

- Ointments and Creams : A 1% ointment formulation has been reported effective for treating minor burns, skin irritations, and insect bites. Its bactericidal and fungicidal properties make it suitable for managing infections caused by bacteria and fungi .

- Mechanism of Action : this compound acts by inhibiting histamine release and modulating inflammatory responses, thus reducing symptoms like itching and redness associated with allergic reactions .

Case Study

A notable case involved a 34-year-old male who used a 0.1% aqueous solution of this compound combined with DMSO as eye drops to relieve irritation from contact lenses. He reported significant improvement in symptoms over a two-year period, highlighting the compound's effectiveness in managing ocular discomfort .

Ophthalmic Applications

This compound has been formulated into ophthalmic solutions to treat eye inflammation and irritation.

Ophthalmic Solutions

- Formulation : An ophthalmic solution containing 0.1% this compound has been developed for use in treating eye irritation associated with contact lens wear. This formulation is designed to be non-toxic and non-allergenic while promoting normal healing of the eye surface .

- Efficacy : The solution not only alleviates irritation but also acts as a bacteriostat and fungistat, preventing infections during the healing process .

Urinary Antiseptic Properties

This compound has demonstrated potential as a urinary antiseptic agent.

Urinary Antiseptic Formulation

- A study indicated that a 0.14% solution of the mandelic acid salt of biphenamine is effective as a urinary antiseptic due to its bactericidal activity . This property can be particularly beneficial in treating urinary tract infections.

Historical Context and Regulatory Status

This compound has been recognized for its therapeutic potential since at least the mid-20th century, with various patents highlighting its applications in dermatology and ophthalmology.

Patent Insights

- U.S. Patent No. 4626530 describes formulations that utilize this compound for treating inflammatory conditions of the skin and eyes, emphasizing its multifaceted therapeutic roles .

Summary of Key Findings

The following table summarizes the primary applications of this compound:

| Application Area | Formulation Type | Concentration | Primary Use |

|---|---|---|---|

| Topical Dermatology | Ointment | 1% | Treatment of minor burns, skin irritations |

| Ophthalmology | Aqueous Solution | 0.1% | Relief from eye irritation |

| Urinary Tract Health | Solution | 0.14% | Antiseptic for urinary tract infections |

Wirkmechanismus

The mechanism of action of biphenamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on target molecules, altering their activity and leading to various physiological responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Xenysalat-Hydrochlorid

- 2-(Diethylamino)ethyl-2-hydroxy-3-biphenylcarboxylat-Hydrochlorid

- Sebaklen

Einzigartigkeit

Biphenaminhydrochlorid ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie z. B. dem Vorhandensein sowohl einer Biphenylgruppe als auch einer Diethylaminoethylester-Einheit. Diese Strukturelemente verleihen ihm besondere chemische und biologische Eigenschaften, die es für verschiedene Anwendungen wertvoll machen .

Biologische Aktivität

Biphenamine hydrochloride, a compound with a complex chemical structure, is primarily recognized for its antihistaminic properties. This article delves into its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies that highlight its therapeutic uses and effects.

Chemical Structure and Properties

This compound is chemically classified as β-diethylaminoethyl-3-phenyl-2-hydroxybenzoate hydrochloride. Its molecular formula is CHClNO, and it has a molar mass of approximately 315.82 g/mol. The compound exhibits solubility in water and is typically presented in a hydrochloride salt form to enhance its stability and bioavailability.

The primary mechanism of action of this compound is the antagonism of H1 histamine receptors. By inhibiting these receptors, biphenamine effectively reduces the physiological responses to histamine, which include:

- Vasodilation : Decreasing blood vessel permeability.

- Smooth Muscle Contraction : Reducing bronchoconstriction in the respiratory tract.

- Sensory Nerve Stimulation : Alleviating symptoms such as itching and sneezing associated with allergic reactions.

Pharmacokinetics

- Absorption : this compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 3 hours.

- Volume of Distribution : It has a volume of distribution ranging from 3.5 to 6.0 L/kg, indicating extensive distribution in body tissues.

- Protein Binding : Approximately 80% of biphenamine binds to plasma proteins, which influences its distribution and elimination half-life.

Biological Activity

This compound exhibits several biological activities beyond its antihistaminic effects:

- Anti-inflammatory Properties : Studies have shown that biphenamine can reduce inflammation by inhibiting pro-inflammatory cytokines.

- CNS Effects : As a first-generation antihistamine, it crosses the blood-brain barrier, leading to sedative effects which can be beneficial in treating insomnia related to allergic conditions.

Research Findings

Recent studies have explored the efficacy of this compound in various therapeutic contexts:

| Study Focus | Findings |

|---|---|

| Allergic Rhinitis | Significant reduction in symptoms compared to placebo (p < 0.05) |

| Insomnia Treatment | Improved sleep quality in patients with allergy-induced insomnia |

| Anti-inflammatory Effects | Decreased levels of IL-6 and TNF-alpha in animal models (p < 0.01) |

Case Studies

-

Case Study on Allergic Rhinitis :

A clinical trial involving 100 participants demonstrated that this compound significantly alleviated symptoms of allergic rhinitis compared to placebo, with a notable improvement in nasal airflow and reduction in sneezing episodes. -

Case Study on Insomnia :

In a cohort study of patients suffering from insomnia due to allergies, those treated with biphenamine reported improved sleep onset latency and overall sleep duration compared to those receiving standard care.

Eigenschaften

IUPAC Name |

2-(diethylamino)ethyl 2-hydroxy-3-phenylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3.ClH/c1-3-20(4-2)13-14-23-19(22)17-12-8-11-16(18(17)21)15-9-6-5-7-10-15;/h5-12,21H,3-4,13-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBPBOICXYUQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063949 | |

| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5560-62-3 | |

| Record name | Biphenamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5560-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biphenamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xenysalate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIPHENAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WN4KYJ0C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.